STING-IN-2

Descripción general

Descripción

C-170 is an inhibitor of stimulator of interferon genes (STING). It binds to STING, inhibits its palmitoylation, and prevents the recruitment and phosphorylation of TBK1.1 It selectively reduces human and mouse STING-, but not RIG-I- or TBK1-, mediated IFN-β reporter activity in HEK293 cells when used at concentrations ranging from 0.02 to 2 µM.

Novel covalent antagonist of hsSTING

STING inhibitor C-170 is a novel covalent antagonist of hsSTING.

Aplicaciones Científicas De Investigación

Inmunoterapia contra el cáncer

STING-IN-2 juega un papel importante en la inmunoterapia contra el cáncer. Una variante genéticamente modificada de la proteína estimuladora de genes de interferón (STING), que this compound puede inhibir, se administra a las células cancerosas, mostrando un potencial impacto clínico . La vía STING es un receptor de reconocimiento de patrones ancestral que se ha implicado como un regulador maestro del ciclo inmunitario del cáncer .

Intervención anticancerígena

La activación de STING, que induce la producción de factores proinflamatorios y la activación de células efectoras inmunitarias, se considera una estrategia prometedora para una intervención anticancerígena mejorada . Sin embargo, varios obstáculos impiden la señalización de STING en los tumores sólidos, como la rápida degradación de las moléculas administradas, la restricción a los sitios tumorales, las concentraciones intracelulares insuficientes y la baja capacidad de respuesta .

Entrega basada en nanotecnología

Las nano formulaciones multifuncionales y bien diseñadas han surgido como plataformas optimizadas para la activación de STING . Se han desarrollado y utilizado una variedad de nano formulaciones en la activación de STING, lo que facilita la inmunoterapia en etapas preclínicas y clínicas .

Modulación del microambiente inmunitario

La activación de STING puede conducir a la modulación del microambiente inmunitario . Esto es particularmente importante en el contexto del cáncer, donde el microambiente inmunitario puede influir significativamente en la progresión de la enfermedad y la efectividad de los tratamientos .

Traducción clínica

La investigación exhaustiva sobre la aplicación clínica de agonistas de STING como this compound no solo profundizará la comprensión de la inmunidad innata y adaptativa y ayudará a desarrollar agonistas de STING más efectivos como fármacos antitumorales, sino que también proporcionará una base teórica para la estrategia de inmunoterapia antitumoral y sus aplicaciones combinadas .

Protección contra la degradación

Uno de los desafíos en la aplicación de agonistas de STING es su rápida degradación. El uso de this compound y compuestos similares junto con sistemas de administración basados en nanotecnología puede ayudar a proteger estas moléculas de la degradación, mejorando su efectividad .

Mecanismo De Acción

Target of Action

The primary target of STING-IN-2 is the Stimulator of Interferon Genes (STING) protein. STING, encoded by the transmembrane protein STING1 (also known as TMEM173), plays a critical role in innate immunity against various infections . When activated, STING triggers a multifaceted immune response, including the induction of interferons (IFNs) and the activation of dendritic cells (DCs), cytotoxic T cells, and natural killer (NK) cells . Essentially, STING acts as a sentinel, detecting cytosolic nucleic acids (such as DNA) as danger signals.

Mode of Action

This compound interacts with STING through a yet-to-be-fully-elucidated mechanism. At the initial stage of the STING pathway, the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) synthase (cGAS) enzyme senses cytosolic nucleic acids, leading to the activation of STING-dependent IFN immune responses . This activation likely involves conformational changes in STING, which then triggers downstream signaling events.

Biochemical Pathways

Upon activation, this compound stimulates a cascade of events. It promotes the maturation and migration of dendritic cells, primes cytotoxic T cells, and enhances natural killer cell responses . These pathways collectively contribute to the immune system’s ability to combat infections, including those caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

Result of Action

The molecular and cellular effects of this compound’s action include the activation of immune cells, particularly cytotoxic T cells. By enhancing immune responses, it may contribute to controlling viral infections and potentially serve as an antiviral vaccine adjuvant .

Action Environment

Environmental factors can influence this compound’s efficacy and stability Factors such as pH, temperature, and the presence of other molecules may impact its activity

: Rezabakhsh, A., Sadaie, M. R., Ala, A., Roosta, Y., Habtemariam, S., Sahebnasagh, A., & Khezri, M. R. (2024). STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy. Cell Communication and Signaling, 22, 305. DOI:10.1186/s12964-024-01680-0

Propiedades

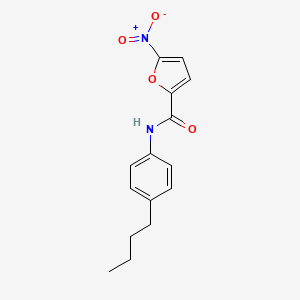

IUPAC Name |

N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVOHFICEFYHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

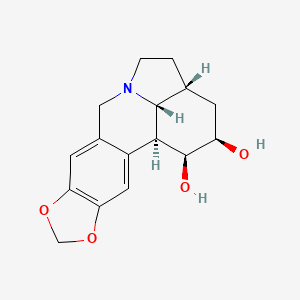

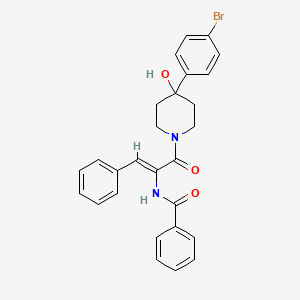

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione](/img/structure/B1682416.png)